molecular formula C17H20N4O3S2 B2613366 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797672-28-6

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2613366
CAS No.: 1797672-28-6
M. Wt: 392.49
InChI Key: RYEYTHHNCMKOLZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 3. The pyrazole ring is linked via an ethyl chain to a 3,5-dimethylisoxazole-4-sulfonamide group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs in the literature suggest relevance in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-7-8-21-15(13-5-6-13)10-14(19-21)16-4-3-9-25-16/h3-4,9-10,13,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEYTHHNCMKOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 1797671-87-4
  • Purity : Typically around 95%

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study on pyrazole derivatives indicated that modifications could lead to enhanced cytotoxicity against various cancer cell lines . Specifically, compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research on sulfonamide-containing pyrazole derivatives has shown their effectiveness in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings from various studies related to SAR:

Compound TypeModificationBiological ActivityReference
Pyrazole DerivativesSubstitution at position 4Enhanced COX inhibition
Thiazole DerivativesNaphthoquinone fusionAntibacterial against resistant strains
Sulfonamide DerivativesVarying alkyl groupsAnti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that specific substitutions led to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that similar modifications could enhance the efficacy of this compound against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro studies on pyrazole derivatives have demonstrated varying levels of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies indicate the potential of compounds like this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Heterocyclic Substituents

  • Compound 4 and 5 (): These isostructural thiazole-pyrazole hybrids feature fluorophenyl and chlorophenyl substituents. The perpendicular orientation of one fluorophenyl group in these analogs may influence solubility and binding affinity compared to the target compound’s cyclopropyl-thiophene system .
  • Compound 191 () : This pyrazole derivative includes a trifluoromethyl group and a sulfonamide-linked indazole. While it shares the cyclopropyl and sulfonamide motifs with the target compound, the trifluoromethyl group and indazole core likely enhance metabolic stability and target selectivity, differing from the thiophene and isoxazole in the target .

Thiophen-2-yl-Containing Compounds

  • Bb2 (I12, ) : A diazepane derivative with pyridinyl and thiophen-2-yl substituents. Both Bb2 and the target compound utilize thiophen-2-yl for aromatic interactions, but Bb2’s pyrimidine core and diazepane chain contrast with the pyrazole-isoxazole system in the target. Such structural differences may lead to divergent pharmacokinetic profiles .
  • Pharmacopeial Compounds () : Thiophen-2-yl ethylamine derivatives (e.g., compound d, e, f) highlight the prevalence of thiophene in CNS-targeting agents. The target compound’s ethyl-linked thiophene may similarly enhance blood-brain barrier penetration, though its isoxazole-sulfonamide group could reduce CNS activity compared to amine oxides in .

Sulfonamide-Containing Analogues

  • Quinolone Derivatives (): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones demonstrate antibacterial activity, with sulfonamide-like side chains contributing to target binding. The target compound’s sulfonamide group may share similar hydrogen-bonding capabilities but lacks the quinolone core linked to DNA gyrase inhibition .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrazole-isoxazole-sulfonamide 5-cyclopropyl, 3-thiophen-2-yl No direct data N/A
Compound 4 () Pyrazole-thiazole 4-chlorophenyl, 4-fluorophenyl Structural stability
Compound 191 () Pyrazole-indazole Trifluoromethyl, sulfonamide Metabolic stability (inferred)
Bb2 (I12, ) Diazepane-pyrimidine Thiophen-2-yl, pyridinyl Not reported
Quinolone Derivatives () Quinolone-piperazine Bromothiophen-2-yl, oxoethyl Antibacterial (MIC: 0.5–4 µg/mL)

Research Findings and Implications

  • Structural Insights : The target compound’s cyclopropyl group may enhance steric hindrance and metabolic stability compared to fluorophenyl analogs in . Its thiophen-2-yl moiety could improve aromatic interactions in binding pockets, similar to Bb2 () .
  • Sulfonamide Functionality: While quinolone derivatives in leverage sulfonamide-like groups for antibacterial activity, the target’s isoxazole-sulfonamide may target enzymes like carbonic anhydrases or kinases, though this requires validation .

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